molecular formula C6H16BrN B3029637 Dipropylamine hydrobromide CAS No. 7334-96-5

Dipropylamine hydrobromide

Cat. No.: B3029637
CAS No.: 7334-96-5
M. Wt: 182.10 g/mol
InChI Key: FZJRCNLPISUZCV-UHFFFAOYSA-N
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Description

Dipropylamine hydrobromide is an organic compound with the molecular formula C6H15N·HBr. It is a white to light yellow powder that is hygroscopic and should be stored under inert gas conditions . This compound is primarily used in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropylamine hydrobromide can be synthesized through the reaction of dipropylamine with hydrobromic acid. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis of dipropylamine followed by its reaction with hydrobromic acid. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Dipropylamine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: While dipropylamine itself can undergo oxidation and reduction reactions, the hydrobromide salt is more stable and less reactive in these types of reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used, but these reactions are less common for the hydrobromide salt.

Major Products:

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reacting with an alkyl halide can produce a tertiary amine.

    Oxidation and Reduction: These reactions typically yield oxidized or reduced forms of dipropylamine, but are less relevant for the hydrobromide salt.

Scientific Research Applications

Dipropylamine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of dipropylamine hydrobromide involves its interaction with various molecular targets:

    Molecular Targets: It primarily interacts with nucleophiles and electrophiles in chemical reactions.

    Pathways Involved: The compound can participate in pathways involving nucleophilic substitution and amine metabolism.

Comparison with Similar Compounds

    Dipropylamine: The free amine form, which is more reactive and less stable than the hydrobromide salt.

    Diethylamine: Another secondary amine with similar properties but different reactivity due to the ethyl groups.

    Triethylamine: A tertiary amine with different physical and chemical properties.

Uniqueness: Dipropylamine hydrobromide is unique due to its stability and ease of handling compared to the free amine. Its hydrobromide form makes it less volatile and more suitable for certain industrial applications.

Properties

IUPAC Name

N-propylpropan-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.BrH/c1-3-5-7-6-4-2;/h7H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJRCNLPISUZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7334-96-5
Record name Dipropylamine Hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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